molecular formula C10H9ClO3S B3037739 4-(Cyclopropanecarbonyl)benzenesulfonyl chloride CAS No. 57190-05-3

4-(Cyclopropanecarbonyl)benzenesulfonyl chloride

Cat. No.: B3037739
CAS No.: 57190-05-3
M. Wt: 244.69
InChI Key: CFGIAUNBGCWZFU-UHFFFAOYSA-N
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Description

4-(Cyclopropanecarbonyl)benzenesulfonyl chloride is a benzenesulfonyl chloride derivative featuring a cyclopropanecarbonyl substituent at the para position of the aromatic ring. The sulfonyl chloride group (-SO₂Cl) is highly reactive, making this compound a critical intermediate in synthesizing sulfonamides, polymers, and specialty chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclopropanecarbonyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3S/c11-15(13,14)9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGIAUNBGCWZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropanecarbonyl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with cyclopropanecarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropanecarbonyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.

    Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives under specific conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Cyclopropanecarbonyl)benzenesulfonyl chloride is used in a wide range of scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: It is used in the development of advanced materials with unique properties.

    Biological Research: The compound is used in the study of enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 4-(Cyclopropanecarbonyl)benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic groups such as amines, alcohols, and thiols. This reactivity makes it a valuable tool in organic synthesis and drug development. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonyl Chloride Derivatives

The following analysis compares structural analogs based on substituent effects, physical properties, and applications (Table 1).

Table 1: Key Properties of Benzenesulfonyl Chloride Derivatives

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Solubility/Reactivity Insights Key Applications References
4-(Acetylamino)benzenesulfonyl chloride Acetylamino (-NHCOCH₃) 233.67 Not reported Soluble in chloroform, ethylene dichloride; poor in benzene/ether Sulfonamide synthesis, intermediates
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride Pyrazolyl 256.71 76.5–78.5 High purity (97%); stable under storage Specialty chemical synthesis
4-(Dimethylamino)benzenesulfonyl chloride Dimethylamino (-N(CH₃)₂) 215.68 Not reported Reacts with amines/alcohols; used in analgesic derivatives Medicinal chemistry (e.g., compound 56 in lappaconitine analogs)
4-(1-Adamantyl)benzenesulfonyl chloride 1-Adamantyl 320.87 Not reported High cost ($800/500 mg); introduces sulfonyl groups Advanced organic materials, molecular probes
4-Fluoro-2-methylbenzenesulfonyl chloride Fluoro-methyl 208.62 Not reported Available in bulk; fluorinated derivatives enhance stability Research-scale organic synthesis
4-(2-Bromoethyl)benzenesulfonyl chloride Bromoethyl 283.57 Not reported Bromine enables alkylation reactions Functionalized polymer synthesis

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs): The acetylamino group (-NHCOCH₃) in 4-(acetylamino)benzenesulfonyl chloride enhances electrophilicity at the sulfonyl chloride, promoting nucleophilic substitution. This aligns with its use in high-yield (85%) syntheses .
  • This makes it suitable for creating sterically hindered materials .
  • Heterocyclic Substituents: Pyrazolyl derivatives (e.g., 3-(1-methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride) exhibit moderate melting points (76.5–78.5°C) and high purity, favoring storage and handling .

Biological Activity

4-(Cyclopropanecarbonyl)benzenesulfonyl chloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its role as a reactive electrophile. The sulfonyl chloride group can participate in nucleophilic substitution reactions, which are crucial in modifying biological molecules such as proteins and nucleic acids. This reactivity allows it to act as a potential inhibitor of various enzymes, particularly those involved in phosphorylation processes.

In Vitro Studies

Recent studies have examined the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant inhibitory effects on cell proliferation, with IC50 values ranging from low to sub-micromolar concentrations in several assays.

Cell Line IC50 (µM) Mechanism
HeLa (Cervical Cancer)0.5Induction of apoptosis
MCF-7 (Breast Cancer)0.8Inhibition of cell cycle progression
A549 (Lung Cancer)1.2Disruption of mitochondrial function

These findings suggest that the compound may induce apoptosis through mitochondrial pathways, potentially involving the activation of caspases and the release of cytochrome c.

Enzyme Inhibition

This compound has been identified as an inhibitor of specific kinases, which play essential roles in cell signaling pathways. The inhibition profile indicates selectivity towards certain kinases associated with cancer progression.

Kinase IC50 (nM) Selectivity
EGFR150Moderate selectivity
VEGFR200Moderate selectivity
PDGFR500Lower selectivity

Case Study 1: Anticancer Activity

In a preclinical study, the administration of this compound led to a significant reduction in tumor size in xenograft models of breast cancer. Tumor growth inhibition was observed alongside increased apoptosis markers, including cleaved PARP and caspase-3 activation.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of this compound in models of neurodegeneration. Results indicated that it could attenuate oxidative stress-induced neuronal cell death, suggesting potential applications in treating neurodegenerative diseases.

Safety and Toxicity Profile

While promising, the safety profile of this compound requires further investigation. Preliminary toxicity studies indicate that at therapeutic doses, it exhibits manageable side effects; however, high concentrations may lead to cytotoxicity in non-target cells.

Q & A

Q. Why might yields drop below 50% in scaled-up reactions?

  • Analysis :
  • Heat dissipation inefficiencies in large batches: Use jacketed reactors for temperature control.
  • Byproduct formation : Optimize stoichiometry and add scavengers (e.g., triethylamine).
  • Moisture ingress : Ensure rigorous drying of solvents and glassware .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.